N-amino-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
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Overview
Description
N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound with a complex structure that includes a morpholine ring, an amino group, and a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of morpholine derivatives with carbamimidothioic acid precursors. One common method includes the reaction of 2-morpholin-4-ylethylamine with thiourea under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the carbamimidothioic acid group.
Industrial Production Methods
Industrial production of N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenated compounds or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 2-amino-N-(2-morpholin-4-ylethyl)benzamide
Uniqueness
N-amino-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-amino-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4OS/c8-10-7(13)9-1-2-11-3-5-12-6-4-11/h1-6,8H2,(H2,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPRENQQPWJOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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